ACH-806

概要

説明

GS-9132は、ACH-806としても知られており、C型肝炎ウイルス(HCV)の複製を阻害する低分子阻害剤です。アキリオン・ファーマシューティカルズによって発見され、ギリアド・サイエンシズとの共同開発が進められました。 この化合物は、HCVプロテアーゼを標的とする新規な作用機序で注目されており、C型肝炎の治療薬として有望視されています .

科学的研究の応用

GS-9132 has been primarily investigated for its potential in treating hepatitis C. The compound has undergone Phase I clinical trials to evaluate its pharmacokinetics, tolerability, and safety in healthy volunteers . The novel mechanism of action of GS-9132, involving the inhibition of HCV protease, makes it a valuable tool in the study of HCV replication and the development of new antiviral therapies . Additionally, GS-9132’s ability to inhibit viral RNA replication in HCV replicon cells has been demonstrated in proof-of-concept clinical trials .

作用機序

GS-9132は、ウイルスの複製に不可欠なHCVプロテアーゼを阻害することで効果を発揮します。 この化合物は、ウイルス複製複合体の組成を変化させ、NS3やNS4Aなどの重要なウイルスタンパク質の分解につながります 。 この阻害により、ウイルスが宿主内で複製および拡散することが防がれます 。 GS-9132の分子標的は、NS3とNS4Aタンパク質であり、これらはHCV複製機構の重要な構成要素です .

準備方法

GS-9132の合成経路と反応条件は、公的に入手可能な資料では詳しく説明されていません。 この化合物は、化合物ライブラリースクリーニング、ヒット/リード同定、HCVサブゲノムレプリコン含有細胞を用いたリード最適化により発見されたことが知られています 。GS-9132の工業生産方法は、化学合成、精製、製剤を含む標準的な医薬品製造プロセスを用いると考えられます。

類似化合物との比較

化学反応の分析

GS-9132は、主にHCVプロテアーゼ阻害剤としての役割に関連する反応を起こします。 この化合物は、HCVプロテアーゼと相互作用し、その活性を阻害することでウイルスの複製を防ぎます 。これらの反応で使用される反応の種類、一般的な試薬、条件に関する具体的な詳細は、容易に入手できません。 これらの反応から生成される主な生成物は、HCV複製阻害であり、これは期待される治療効果です .

科学研究の用途

GS-9132は、主にC型肝炎治療の潜在的可能性について研究されてきました。 この化合物は、健常ボランティアにおける薬物動態、耐容性、安全性を評価するために第I相臨床試験が行われています 。 GS-9132の新規な作用機序は、HCVプロテアーゼの阻害を伴い、HCV複製と新規抗ウイルス療法の開発を研究するための貴重なツールとなります 。 さらに、GS-9132は、概念実証臨床試験において、HCVレプリコン細胞におけるウイルスRNA複製を阻害することが実証されています .

特性

IUPAC Name |

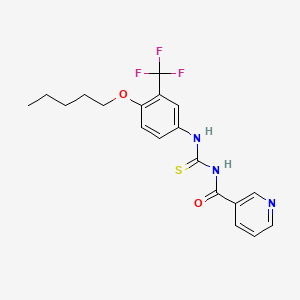

N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSGOXONRXFGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870142-71-5 | |

| Record name | ACH-806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACH-806 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ACH-806 against HCV?

A1: this compound inhibits HCV replication by targeting the NS4A protein. Unlike other HCV inhibitors that target NS3 protease or NS5B polymerase, this compound disrupts the formation and function of the viral replication complex (RC) []. It does this by inducing the formation of a 14 kDa homodimeric form of NS4A (p14). This, in turn, leads to the accelerated degradation of NS3 and NS4A within the RC, effectively hindering viral replication [].

Q2: What is the evidence that this compound targets NS4A and not other HCV proteins?

A2: Several lines of evidence point to NS4A as the primary target of this compound:

- Resistance Mutations: Replicon variants resistant to this compound consistently show mutations in the NS3 protein, specifically at the N-terminus where it interacts with NS4A []. These mutations (C16S and A39V) are thought to disrupt the interaction between NS3 and NS4A, thereby hindering the action of this compound [, ].

- Effects on RC Composition: this compound specifically alters the composition of the viral RC by reducing NS3 and NS4A levels without affecting polyprotein translation or processing [].

- Resistance Profile: this compound shows no cross-resistance with other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors []. This suggests a unique mechanism of action distinct from these established drug targets.

Q3: Have any resistance mutations to this compound been identified?

A3: Yes, two single mutations in the NS3 gene have been identified as conferring resistance to this compound: a cysteine-to-serine mutation at amino acid 16 (C16S) and an alanine-to-valine mutation at amino acid 39 (A39V) []. Both mutations reside at the N-terminus of NS3, a region crucial for interaction with NS4A []. Interestingly, a study utilizing J6/JFH1-based HCV recombinants with genotype-specific NS4A found that this compound efficacy was not significantly impacted by changes at amino acids 1042 and 1065 in the NS3 protease, which were previously suggested to mediate resistance []. This highlights the complex interplay between NS3 and NS4A in the context of this compound activity and emphasizes the need for further research.

Q4: Has this compound been tested in clinical trials?

A4: Yes, this compound has been evaluated in a proof-of-concept clinical trial involving HCV genotype 1 infected individuals []. While detailed results of the trial are not provided in the abstracts, the fact that this compound progressed to clinical trials suggests promising antiviral activity observed in preclinical studies.

Q5: Does this compound show synergy with other HCV inhibitors?

A5: Yes, studies have shown that this compound exhibits synergistic antiviral effects when combined with other classes of HCV inhibitors. This includes NS3 protease inhibitors, as well as both nucleoside and non-nucleoside inhibitors of the NS5B polymerase []. This synergistic potential makes this compound an attractive candidate for combination therapy, which is essential to combat the rapid emergence of resistance observed with HCV monotherapy.

Q6: Are there any naturally occurring resistance mutations to this compound in HCV-infected individuals?

A6: A study examining HCV genome sequences from treatment-naïve patients found that resistance mutations to this compound were present at low frequencies (0.3% to 2.8%) []. This suggests that naturally occurring resistance to this compound is relatively uncommon, which is encouraging for its potential clinical use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。